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molecular formula C9H11N3O B3283049 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol CAS No. 760933-36-6

2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No. B3283049
M. Wt: 177.2 g/mol
InChI Key: ZLKMHBJACFTDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06339083B1

Procedure details

HCl (Maekawa; Ohtani, Agric. Biol. Chem., 40, 1976, 791) and 0.88 g of methyl 7-carboxy-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate are dissolved in 30 ml of DMF and treated with 0.49 g of 1-hydroxybenzotriazole and 0.58 g of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide.hydrochloride and 1.55 g of diisopropylethylamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 7-carboxy-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(C1C=CC2[NH:14][CH:13]([CH2:15]C(OC)=O)[C:12](=[O:20])N(C)CC=2C=1)(O)=O.O[N:24]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=N1.Cl.CN(C)CCCN=C=NCC.C(N(C(C)C)CC)(C)C>CN(C=O)C>[NH2:14][CH:13]([C:15]1[NH:24][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=1)[CH2:12][OH:20] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
methyl 7-carboxy-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate
Quantity
0.88 g
Type
reactant
Smiles
C(=O)(O)C=1C=CC2=C(CN(C(C(N2)CC(=O)OC)=O)C)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.58 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC(CO)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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